(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one" is a heterocyclic organic molecule with the molecular formula C₂₈H₃₁N₃O₃S₂ and an average molecular mass of 521.694 g/mol . Its structure features a central thiazolidin-4-one core substituted with a 3-(3-methoxypropyl) group, a 2-thioxo moiety, and a (5Z)-configured methylene bridge linked to a pyrazole-phenyl system. The pyrazole ring is further substituted with a 4-butoxy-2-methylphenyl group, contributing to its stereochemical and electronic complexity . This compound is part of a broader class of thiazolidinone derivatives, which are studied for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C28H31N3O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-4-5-16-34-23-12-13-24(20(2)17-23)26-21(19-31(29-26)22-10-7-6-8-11-22)18-25-27(32)30(28(35)36-25)14-9-15-33-3/h6-8,10-13,17-19H,4-5,9,14-16H2,1-3H3/b25-18- |
InChI Key |
LYQIMAOEOWDIML-BWAHOGKJSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and butoxy-methylphenyl groups. Common reagents used in the synthesis include thiosemicarbazide, aldehydes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Thioxo Group
The thioxo (-S-) group at position 2 undergoes nucleophilic displacement under basic conditions.
Mechanism : Deprotonation of the thioxo group generates a thiolate anion, which attacks electrophiles (e.g., alkyl halides).
Electrophilic Reactions at the 5-Methylene Group
The exocyclic methylene group participates in cycloadditions and Michael additions.
Mechanism : The electron-deficient methylene group acts as a dienophile or Michael acceptor.
Modification of the 3-(3-Methoxypropyl) Side Chain
The methoxypropyl substituent can undergo ether cleavage or oxidation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C (2 h) | 3-(3-Hydroxypropyl)-thiazolidin-4-one | |
| Oxidation to ketone | PCC, CH₂Cl₂, RT (6 h) | 3-(3-Oxopropyl)-thiazolidin-4-one |
Note : Demethylation restores a hydroxyl group for further functionalization (e.g., esterification).
Reactivity of the Pyrazole-Linked Aromatic System
The 4-butoxy-2-methylphenyl group on the pyrazole ring undergoes:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| O-Dealkylation | HI (47%), reflux (5 h) | Phenolic derivative (4-hydroxy-2-methylphenyl) | |
| Electrophilic substitution | HNO₃/H₂SO₄, 0°C (1 h) | Nitro-substituted arylpyrazole |
Mechanism : Acidic cleavage of the butoxy group yields a phenol, which can participate in coupling reactions.
Reduction and Ring-Opening Reactions
The thiazolidin-4-one ring is susceptible to reductive cleavage:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ reduction | THF, reflux (3 h) | Open-chain thiol derivative | |
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH (12 h) | Dihydro-thiazolidin-4-one (saturated ring) |
Scientific Research Applications
Potential Applications Based on Similar Compounds
-
Biological Activities :
- Antimicrobial and Antifungal Properties : Thiazolidinones have been studied for their antimicrobial and antifungal activities, suggesting potential applications in pharmaceuticals .
- Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
-
Chemical Synthesis and Materials Science :
- Organic Synthesis : Compounds with pyrazole and thiazolidinone rings are often used as intermediates in organic synthesis due to their versatility in forming various chemical bonds .
- Fluorescent Materials : Pyrazole-based compounds can be designed to have fluorescent properties, making them suitable for applications in optical materials and sensors .
- Pharmaceutical Research :
Case Studies and Research Findings
While specific case studies on (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one are not available, research on similar compounds highlights their potential in various fields:
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Compound A : (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Molecular Formula : C₂₈H₃₁N₃O₃S₂ (identical to the target compound) .
- Key Difference : The phenyl substituent on the pyrazole ring is modified to 4-isobutoxy-3-methylphenyl instead of 4-butoxy-2-methylphenyl.
Compound B : (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Functional Analogues in Heterocyclic Chemistry
Compound C : 5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
- Synthesis: Prepared via condensation of 3,5-diarylpyrazolines with 2-thioxothiazolidin-4-ones under reflux in ethanol .
- Comparison: These compounds share the 2-thioxothiazolidinone core but lack the pyrazole-phenyl substituents.
Compound D : 7-Phenyl-5-thiazolo[4,5-d]pyrimidine Derivatives
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|
| Target Compound | C₂₈H₃₁N₃O₃S₂ | 521.694 | 4-Butoxy-2-methylphenyl, thiazolidin-4-one |
| Compound A | C₂₈H₃₁N₃O₃S₂ | 521.694 | 4-Isobutoxy-3-methylphenyl |
| Compound B | C₃₂H₃₀N₆O₃S₂ | 614.750 | Thiazolo-triazolone core, 4-methoxyphenyl |
| Compound C (Example) | C₁₉H₁₅N₃O₂S₂ | 381.470 | 3,5-Diarylpyrazole, no methoxypropyl group |
Research Findings and Implications
- Steric and Electronic Effects : The 4-butoxy-2-methylphenyl group in the target compound provides a balance between lipophilicity and steric hindrance, making it more suitable for membrane penetration than Compound A’s branched isobutoxy analogue .
- Heterocyclic Core Modifications: Replacing the thiazolidinone core with a thiazolo-triazolone system (Compound B) significantly alters electronic density, which could enhance interactions with charged residues in enzymatic pockets .
- Synthetic Accessibility: Compounds like C and D are synthesized via simpler routes (e.g., ethanol reflux) compared to the target compound’s multi-step procedure, highlighting a trade-off between structural complexity and synthetic feasibility .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one represents a novel derivative within the thiazolidinone class, which has garnered attention for its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly due to their ability to be modified at various positions, leading to compounds with enhanced pharmacological profiles. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Biological Activity Overview
Thiazolidinone derivatives, including the compound in focus, exhibit a wide range of biological activities. These include:
- Anticancer : Thiazolidinones have shown significant cytotoxic effects against various cancer cell lines.
- Antidiabetic : Many thiazolidinone derivatives act as PPARγ agonists, aiding in glucose metabolism.
- Antimicrobial : These compounds have demonstrated efficacy against a variety of pathogens.
- Anti-inflammatory : They exhibit properties that can reduce inflammation.
The biological activities of thiazolidinone derivatives are largely attributed to their ability to interact with multiple biological targets. The compound's specific structure allows it to engage with various enzymes and receptors involved in disease pathways.
- Anticancer Activity : Thiazolidinones can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have been shown to induce S phase arrest in cancer cells, effectively halting their growth .
- Antidiabetic Mechanism : The interaction with PPARγ is crucial for the antidiabetic effects observed in thiazolidinone derivatives. This interaction enhances insulin sensitivity and promotes glucose uptake in cells .
- Antimicrobial Effects : The structural features of thiazolidinones allow them to penetrate bacterial membranes and interfere with essential cellular processes, leading to bacterial cell death .
Anticancer Activity
A study evaluated several thiazolidinone derivatives for their anticancer properties against various human cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation. Specifically, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .
Antidiabetic Effects
In another investigation focusing on the antidiabetic properties of thiazolidinone derivatives, the compound was tested for its ability to enhance insulin sensitivity. Results indicated that it effectively reduced blood glucose levels in diabetic models, suggesting its utility in managing diabetes .
Antimicrobial Activity
Research into the antimicrobial efficacy of thiazolidinones revealed that the compound exhibited strong activity against both Gram-positive and Gram-negative bacteria. Its mechanism was linked to disruption of bacterial cell wall synthesis and function, leading to bacterial lysis .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; disrupts cell cycle | |
| Antidiabetic | PPARγ agonist; enhances glucose uptake | |
| Antimicrobial | Disrupts cell wall synthesis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the thiazolidinone scaffold significantly influence biological activity:
- Position 2 Substituents : Alkyl groups increase lipophilicity and enhance membrane permeability.
- Position 3 Modifications : Alterations here can impact receptor binding affinity.
These insights are crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Q & A
Q. What is the general synthetic methodology for preparing (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazolidin-4-one derivatives?
The core synthesis involves condensation reactions between thiosemicarbazides and aldehydes/ketones. A typical procedure includes:
- Reacting thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux.
- Adding substituted arylaldehydes (e.g., 4-methoxybenzaldehyde) to form the Z-configured thiazolidinone ring via Schiff base intermediates .
- Purification via recrystallization (e.g., DMF-ethanol) and monitoring purity using TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) .
Q. How is structural characterization of this compound performed in academic research?
Key techniques include:
Q. What methods are used to assess purity and stereochemical integrity?
- Chromatography : TLC (silica gel, iodine visualization) and HPLC (C18 column, methanol-water mobile phase) .
- Melting Point Analysis : Compare observed values with literature (e.g., 156–158°C for analogous thiazolidinones) .
- Polarimetry : Verify Z-configuration retention using [α]D measurements .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Strategies include:
Q. Example Reaction Conditions Table
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | Ethanol/Acetic Acid (3:1) | |
| Temperature | 65–70°C | |
| Catalyst | NaHCO₃ (0.02 mol) | |
| Reaction Time | 4–6 hours |
Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?
Q. How can contradictions in spectral or crystallographic data be resolved?
- Multi-Technique Validation : Cross-check NMR/IR with X-ray data to confirm substituent positions .
- Computational Modeling : Compare experimental IR stretches with DFT-calculated spectra (e.g., Gaussian 09) .
- Twinned Crystal Analysis : Use SHELXD for data integration and Olex2 for structure refinement in cases of poor diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
